molecular formula C10H7ClO2 B6270220 2-(1-benzofuran-2-yl)acetyl chloride CAS No. 86790-43-4

2-(1-benzofuran-2-yl)acetyl chloride

Cat. No.: B6270220
CAS No.: 86790-43-4
M. Wt: 194.6
InChI Key:
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Description

2-(1-Benzofuran-2-yl)acetyl chloride is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of the benzofuran ring in the structure imparts unique chemical and physical properties to the compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-2-yl)acetyl chloride typically involves the acylation of 2-(1-benzofuran-2-yl)acetic acid. One common method is the reaction of 2-(1-benzofuran-2-yl)acetic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

2-(1-Benzofuran-2-yl)acetic acid+SOCl22-(1-Benzofuran-2-yl)acetyl chloride+SO2+HCl\text{2-(1-Benzofuran-2-yl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(1-Benzofuran-2-yl)acetic acid+SOCl2​→2-(1-Benzofuran-2-yl)acetyl chloride+SO2​+HCl

This method is widely used due to its simplicity and high yield. The reaction is typically carried out in an inert atmosphere to prevent the hydrolysis of the acyl chloride product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(1-benzofuran-2-yl)acetic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.

    Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) leads to the formation of the carboxylic acid.

    Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Carboxylic Acid: Formed by hydrolysis.

    Alcohol: Formed by reduction.

Scientific Research Applications

2-(1-Benzofuran-2-yl)acetyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various benzofuran derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules that exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Benzofuran derivatives synthesized from this compound are investigated for their potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)acetyl chloride is primarily related to its reactivity as an acylating agent. The compound can acylate nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the synthesis of various derivatives with specific biological activities. The molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzofuran: Similar structure but lacks the acyl chloride group.

    2-(1-Benzofuran-2-yl)acetic acid: The precursor to 2-(1-benzofuran-2-yl)acetyl chloride.

    Benzofuran-2-carboxylic acid: Another benzofuran derivative with different functional groups.

Uniqueness

This compound is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of benzofuran derivatives with diverse applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

86790-43-4

Molecular Formula

C10H7ClO2

Molecular Weight

194.6

Purity

80

Origin of Product

United States

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